molecular formula C22H21N5O3S B11249405 N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide

N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide

Cat. No.: B11249405
M. Wt: 435.5 g/mol
InChI Key: CWXWDYVTRGDBFQ-UHFFFAOYSA-N
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Description

N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole ring, a triazine ring, and an acetamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, converting it to dihydrotriazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, modulating their activity. The triazine ring can bind to nucleic acids, affecting gene expression. The acetamide group can form hydrogen bonds with various biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-phenyl]acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-ethylphenyl]acetamide: Similar structure but has an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of N-[2-(3-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-6-methylphenyl]acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the methyl group on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-6-methylphenyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-13-6-5-8-16(19(13)23-14(2)28)20-21(30)24-22(26-25-20)31-12-18(29)27-11-10-15-7-3-4-9-17(15)27/h3-9H,10-12H2,1-2H3,(H,23,28)(H,24,26,30)

InChI Key

CWXWDYVTRGDBFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)N3CCC4=CC=CC=C43)NC(=O)C

Origin of Product

United States

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